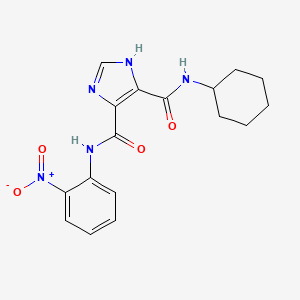![molecular formula C24H22N4O3S B4083633 N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4083633.png)
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications.
Wirkmechanismus
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits Aurora A kinase by binding to the active site of the protein and preventing its phosphorylation. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of tumor xenografts in animal models, further supporting its potential as a cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide have been extensively studied. Inhibition of Aurora A kinase by N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide leads to cell cycle arrest and apoptosis in cancer cells, while normal cells are relatively unaffected. N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has also been shown to inhibit the growth of tumor xenografts in animal models, further demonstrating its potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is its specificity for Aurora A kinase, which makes it a promising candidate for cancer therapy. However, one limitation of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the synthesis of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a multi-step process that requires expertise in organic chemistry, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One direction is to investigate its potential as a combination therapy with other cancer drugs. Another direction is to develop more potent analogs of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide with longer half-lives and improved efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its potential side effects.
Conclusion:
In conclusion, N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a promising small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. Its specificity for Aurora A kinase makes it a promising candidate for cancer therapy, although its short half-life and complex synthesis may limit its accessibility for some researchers. Future research on N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide will focus on its potential as a combination therapy with other cancer drugs, the development of more potent analogs, and a better understanding of its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit Aurora A kinase, a protein that is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis, making N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-30-24-18-6-3-2-5-17(18)22(26-27-24)16-8-9-20(28-10-12-31-13-11-28)19(15-16)25-23(29)21-7-4-14-32-21/h2-9,14-15H,10-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQICAPXBEAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4083557.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B4083562.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4083566.png)
![3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4083571.png)
![2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B4083586.png)
![3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B4083587.png)
![N-[4-(acetylamino)phenyl]-2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4083593.png)
![2-acetyl-1,4-phenylene bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate]](/img/structure/B4083596.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[3-(tetrahydrofuran-3-yl)propyl]acetamide](/img/structure/B4083603.png)
![12-(2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4083609.png)
![N-({[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B4083635.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4083647.png)
![4-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4083648.png)